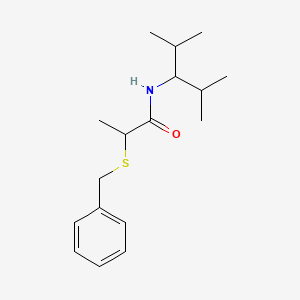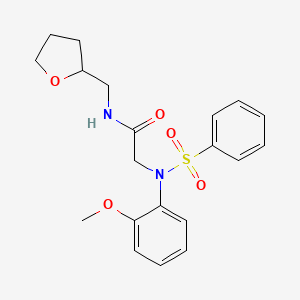![molecular formula C18H20ClNOS2 B3935013 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide](/img/structure/B3935013.png)
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide
描述
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide, also known as BTEP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTEP belongs to the class of allosteric modulators, which are compounds that bind to a specific site on a protein and modify its activity.
作用机制
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide binds to a specific site on the GluN2B subunit of the NMDA receptor, which is located outside the receptor's ion channel. This binding leads to a conformational change in the receptor, which enhances the activity of the receptor by increasing the affinity of the receptor for glutamate, the neurotransmitter that activates the receptor. This results in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been shown to improve cognitive function in animal models by enhancing the activity of GluN2B-containing NMDA receptors. 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and learning and memory. 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been shown to have no effect on the activity of GluN2A-containing NMDA receptors, which are important for basic synaptic transmission.
实验室实验的优点和局限性
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide is a selective allosteric modulator of the GluN2B subunit of the NMDA receptor, which makes it a valuable tool for studying the activity of this receptor. 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been shown to have no effect on the activity of GluN2A-containing NMDA receptors, which allows for the selective study of GluN2B-containing NMDA receptors. However, 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has a relatively short half-life, which can make it difficult to use in long-term experiments.
未来方向
There are several future directions for the use of 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide in scientific research. One direction is the study of the role of NMDA receptors in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been shown to improve cognitive function in animal models of these disorders, and further research is needed to determine if 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide can be used as a therapeutic agent for these disorders. Another direction is the development of more selective allosteric modulators of the GluN2B subunit of the NMDA receptor, which can be used to study the activity of this receptor with greater precision. Overall, 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide is a valuable tool for studying the activity of GluN2B-containing NMDA receptors and has potential applications in the treatment of neurological disorders.
科学研究应用
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been used extensively in scientific research to study the activity of ionotropic glutamate receptors, which are important for synaptic transmission in the brain. 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide is a selective allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory. 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been shown to enhance the activity of GluN2B-containing NMDA receptors, leading to improved cognitive function in animal models. In addition, 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been used to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
2-benzylsulfanyl-N-[2-(4-chlorophenyl)sulfanylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS2/c1-14(23-13-15-5-3-2-4-6-15)18(21)20-11-12-22-17-9-7-16(19)8-10-17/h2-10,14H,11-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCHUUJKIDLXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=CC=C(C=C1)Cl)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3934944.png)
![3-methoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3934948.png)
![1-benzyl-4-{3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3934952.png)
![N-{6-tert-butyl-3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3934959.png)


![1-bromo-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3934991.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3934997.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B3935009.png)
![(4-chlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3935024.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3935030.png)
![ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B3935037.png)
